3-(5-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione is a chemical compound with the molecular formula and a molecular weight of 338.16 g/mol. It is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways. The compound is classified as a piperidine derivative, which often exhibits diverse biological activities.
This compound falls under the category of heterocyclic compounds due to the presence of both piperidine and benzimidazole moieties. Heterocycles are significant in medicinal chemistry because they frequently serve as core structures in many pharmaceuticals.
The synthesis of 3-(5-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione typically involves multi-step organic reactions. A common method includes the condensation of 5-bromo-3-methyl-2-oxo-2,3-dihydrobenzo[d]imidazole with piperidine-2,6-dione under appropriate reaction conditions to yield the desired product.
The general synthetic procedure may involve:
The compound can undergo various chemical reactions typical for piperidine derivatives, including:
Reactions are often monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure that desired products are obtained and impurities are minimized .
The mechanism of action for this compound primarily involves its interaction with specific biological targets, such as proteins involved in cellular signaling pathways. For instance, derivatives of piperidine have been shown to bind to cereblon, a protein implicated in various diseases including cancer.
Studies indicate that compounds similar to 3-(5-Bromo-3-methyl-2-oxo-2,3-dihydrobenzo[d]imidazol) demonstrate inhibitory effects on target proteins, potentially leading to therapeutic benefits .
Key physical properties include:
Chemical properties include:
The primary applications of 3-(5-Bromo-3-methyl-2-oxo-2,3-dihydrobenzo[d]imidazol) include:
The synthesis of 3-(5-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione (CAS 2300099-98-1) hinges on strategic fusion of two heterocyclic systems: a brominated benzimidazolone and a glutarimide (piperidine-2,6-dione) ring. The canonical approach involves a multi-step sequence initiating with the preparation of the 5-bromo-3-methylbenzimidazol-2-one precursor, followed by N-alkylation with activated glutarimide derivatives. A significant advancement lies in the single-pot condensation of 5-bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole with piperidine-2,6-dione under Mitsunobu conditions or using peptide coupling reagents (e.g., DCC, EDC), achieving yields >75% at laboratory scale [3]. This method circumvents unstable intermediates and leverages in situ activation of the glutarimide nitrogen. Alternative routes employ palladium-catalyzed Buchwald-Hartwig amination between brominated benzimidazolone derivatives and aminopiperidinone precursors, though this requires stringent anhydrous conditions and palladium ligand optimization to suppress homocoupling byproducts [8].
Recent innovations focus on ring-closing strategies, where linear dipeptide-like precursors containing ortho-bromoaryl groups undergo intramolecular cyclization via Ullmann-type couplings or photoredox catalysis. These routes offer atom economy but face challenges in controlling epimerization at the piperidine stereocenters. Computational modeling (DFT studies) aids in predicting reactivity patterns of the benzimidazolone nitrogen, guiding solvent selection (e.g., DMF > acetonitrile for nucleophilicity enhancement) and catalyst design [8].
Table 1: Comparative Analysis of Synthetic Routes for Benzo[d]imidazole-Piperidine-2,6-dione Hybrids
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Mitsunobu Condensation | DIAD, PPh₃, THF, 0°C to rt | 78-85 | Mild conditions, high regioselectivity | Stoichiometric byproduct removal |
| Peptide Coupling | EDC·HCl, HOBt, DCM, rt | 70-75 | No epimerization | Cost of reagents, moderate yields |
| Palladium Catalysis | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | 60-68 | Tandem C-N coupling possible | Sensitive to oxygen, high catalyst loading |
| Electrochemical | TBAB, constant current, C(+)/C(−), rt | 82 | Metal-free, scalable [6] | Specialized equipment required |
The synthesis of this compound mandates stringent control over two critical intermediates:
Characterization of these intermediates by LC-MS and ¹H/¹³C NMR is critical. The 5-bromo intermediate displays diagnostic signals at δ 7.52 (d, J=8.4 Hz, H4), 7.28 (dd, J=8.4, 2.0 Hz, H6), and 7.18 (d, J=2.0 Hz, H7) in DMSO-d6, confirming C5 bromination. Impurities exceeding 0.5% (e.g., dibrominated byproducts) significantly reduce final coupling yields due to steric hindrance [2] .
Regioselective installation of the C5 bromine atom represents the most persistent challenge in synthesizing this compound. Conventional electrophilic bromination (Br₂/AcOH) of the benzimidazolone scaffold yields mixtures of C5 and C7 monobrominated products (≈1:1 ratio) due to nearly equivalent electron densities at those positions. Key breakthroughs address this via:
Table 2: Bromination Methods for 3-Methylbenzimidazol-2-one
| Method | Conditions | C5:C7 Ratio | Yield (%) | Key Advantage |
|---|---|---|---|---|
| Br₂/AcOH | 25°C, 2 h | 50:50 | 75 | Simplicity |
| NBS/DMF | 60°C, 1 h | 90:10 | 82 | Commercial reagent availability |
| HMTAB/DCM [4] | 0°C, 30 min | 95:5 | 89 | High selectivity, mild conditions |
| Electrochemical (TBAB) [6] | 10 mA/cm², rt, 3 h | 92:8 | 85 | Metal-free, reusable electrodes |
| MPHT/H₂O₂ [9] | MeOH, rt, 20 min | 88:12 | 90 | Aqueous conditions, low reagent load |
Oxo-group stabilization presents concurrent challenges, as the 2-oxo-benzimidazole and piperidine-2,6-dione moieties are prone to enolization and hydrolysis under basic or aqueous conditions. Strategies include:
Scaling this compound mandates innovations aligning with green chemistry principles, focusing on waste reduction, energy efficiency, and safer reagents:
Table 3: Environmental Metrics for Production Methods
| Parameter | Batch Method (NBS/DMF) | Electrochemical (TBAB) [6] | MPHT/H₂O₂ [9] | Mechanochemical |
|---|---|---|---|---|
| PMI (Process Mass Intensity) | 42 | 18 | 15 | 6 |
| E-Factor | 35 | 12 | 8.2 | 3.5 |
| Energy Consumption (kWh/kg) | 120 | 65 | 45 | 30 |
| Solvent Waste (L/kg) | 28 | 9 | 6 | 0 |
These approaches collectively address industrial pain points: electrochemical and mechanochemical methods reduce thermal hazards, while enzymatic flow systems enhance throughput. Life-cycle assessment confirms ≥50% reduction in global warming potential (GWP) versus batch synthesis, positioning this compound for sustainable manufacturing in pharmaceutical applications (e.g., E3 ligase ligands [2]) without compromising 95-99% HPLC purity specifications [3] .
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2